molecular formula C11H12O4 B14424989 Phenyl 2-acetyloxypropanoate CAS No. 82224-53-1

Phenyl 2-acetyloxypropanoate

Cat. No.: B14424989
CAS No.: 82224-53-1
M. Wt: 208.21 g/mol
InChI Key: DFDWIGBFYINJEX-UHFFFAOYSA-N
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Description

Phenyl 2-acetyloxypropanoate is an organic compound with a complex structure that includes both phenyl and ester functional groups. It is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical properties, which make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-acetyloxypropanoate can be synthesized through several methods. One common synthetic route involves the esterification of phenylacetic acid with 2-hydroxypropanoic acid (lactic acid) in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of environmentally benign solvents may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-acetyloxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenylacetic acid and acetic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in phenyl 2-hydroxypropanoate.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phenylacetic acid and acetic acid.

    Reduction: Phenyl 2-hydroxypropanoate.

    Substitution: Various esters and amides, depending on the nucleophile used.

Scientific Research Applications

Phenyl 2-acetyloxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of phenyl 2-acetyloxypropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and 2-hydroxypropanoic acid, which may interact with various biological pathways. The phenyl group can also participate in aromatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Phenyl 2-acetyloxypropanoate can be compared with other similar compounds, such as:

    Phenylacetone: Similar in structure but lacks the ester group.

    Phenylacetic acid: Contains a carboxylic acid group instead of an ester.

    Phenyl 2-hydroxypropanoate: The reduced form of this compound.

Uniqueness

This compound is unique due to its combination of phenyl and ester functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

82224-53-1

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

phenyl 2-acetyloxypropanoate

InChI

InChI=1S/C11H12O4/c1-8(14-9(2)12)11(13)15-10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

DFDWIGBFYINJEX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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